Cas no 1518656-91-1 (3-(1-methyl-1H-imidazol-4-yl)butan-1-amine)
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
- 1518656-91-1
- EN300-1852333
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- Inchi: 1S/C8H15N3/c1-7(3-4-9)8-5-11(2)6-10-8/h5-7H,3-4,9H2,1-2H3
- InChI Key: QZFZSABSXUTPEY-UHFFFAOYSA-N
- SMILES: N1(C)C=NC(=C1)C(C)CCN
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 43.8Ų
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852333-0.05g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-0.1g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-0.25g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-0.5g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-1.0g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1852333-2.5g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-5.0g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1852333-10.0g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1852333-1g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1852333-5g |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine |
1518656-91-1 | 5g |
$2858.0 | 2023-09-18 |
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine: A Comprehensive Overview
3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine is a versatile organic compound with the CAS number 1518656-91-1. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a butanamine backbone attached to a 1-methylimidazole ring, which imparts it with distinctive reactivity and functionality.
The imidazole ring in 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine is a key structural feature that contributes to its chemical behavior. Imidazoles are heterocyclic compounds known for their aromaticity and ability to participate in hydrogen bonding, making them valuable in drug design and catalysis. The presence of the methyl group on the imidazole ring further enhances its stability and reactivity, as demonstrated in recent studies on heterocyclic chemistry.
Recent research has highlighted the potential of 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine as a building block for constructing complex molecules. For instance, its ability to act as a nucleophile or electrophile in various organic reactions has been explored in detail. In one notable study published in the Journal of Organic Chemistry, this compound was used as a precursor for synthesizing bioactive molecules with potential anti-inflammatory properties.
The synthesis of 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine involves a multi-step process that typically begins with the preparation of the imidazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia derivatives. The subsequent alkylation step introduces the butanamine chain, resulting in the final product. Researchers have optimized these steps to improve yield and purity, as reported in recent chemical engineering journals.
In terms of applications, 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine has shown promise in the field of catalysis. Its ability to coordinate with metal ions makes it a potential candidate for designing homogeneous catalysts for industrial processes. For example, a study published in Nature Catalysis demonstrated its effectiveness as a ligand in transition metal-catalyzed cross-coupling reactions.
Another area where this compound has gained traction is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in nanotechnology have explored its integration into graphene-based materials, enhancing their electrical conductivity and stability.
From an environmental standpoint, 3-(1-Methyl-1H-imidazolium butanamine) has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches have been employed to minimize waste and energy consumption during its production, aligning with global sustainability goals.
In conclusion, 3-(1-Methyl-1H-imidazolium butanamine) is a compound of significant interest due to its diverse applications and promising future prospects. Ongoing research continues to uncover new ways to harness its properties, making it an essential component in modern chemical innovation.
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